molecular formula C21H26N2O4 B1420180 benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 1214193-95-9

benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B1420180
CAS No.: 1214193-95-9
M. Wt: 370.4 g/mol
InChI Key: JFSJKONJMVQDQC-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate: is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the following steps:

  • Activation of the carboxylic acid: : The carboxylic acid group of phenylalanine is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Formation of the amide bond: : The activated acid chloride is then reacted with 3-methoxypropylamine to form the amide bond.

  • Protection of the amine group: : The amine group is protected using benzyl chloroformate to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, in acidic or neutral conditions.

  • Reduction: : LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: : Amines, alcohols, in polar aprotic solvents like DMSO or DMF.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: : Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes or receptors in the body.

  • Pathways Involved: : It may modulate signaling pathways related to inflammation, pain, or other biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structure and potential therapeutic effects. Similar compounds include:

  • N-(3-Methoxypropyl) DL-Z-Phenylalaninamide: : A structural analog with similar biological activity.

  • Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate: : Another carbamate derivative with potential medicinal applications.

Properties

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-14-8-13-22-20(24)19(15-17-9-4-2-5-10-17)23-21(25)27-16-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-16H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJKONJMVQDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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